Cas no 220239-71-4 (Methyl 3,4-Difluorobenzoylformate)

Methyl 3,4-Difluorobenzoylformate is a fluorinated aromatic ester widely used as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure, featuring difluorinated aromatic and formate functional groups, enhances reactivity and selectivity in cross-coupling and condensation reactions. The compound’s high purity and stability make it suitable for precise synthetic routes, including the preparation of fluorinated active pharmaceutical ingredients (APIs). Its electron-withdrawing fluorine substituents also facilitate controlled modifications in complex molecular frameworks. The product is typically handled under standard laboratory conditions, ensuring consistent performance in research and industrial-scale processes.
Methyl 3,4-Difluorobenzoylformate structure
220239-71-4 structure
Product Name:Methyl 3,4-Difluorobenzoylformate
CAS No:220239-71-4
MF:C9H6F2O3
MW:200.138949871063
CID:1405687
PubChem ID:2775362
Update Time:2025-10-23

Methyl 3,4-Difluorobenzoylformate Chemical and Physical Properties

Names and Identifiers

    • Methyl (3,4-difluorophenyl)(oxo)acetate
    • Methyl 3,4-difluoro-I+/--oxobenzeneacetate
    • 220239-71-4
    • Methyl 3,4-difluorobenzoylformate
    • DTXSID901278710
    • PS-6643
    • CS-0328301
    • methyl2-(3,4-difluorophenyl)-2-oxoacetate
    • MFCD01631252
    • AKOS022343462
    • methyl 2-(3,4-difluorophenyl)-2-oxoacetate
    • Methyl 3,4-Difluorobenzoylformate
    • MDL: MFCD01631252
    • Inchi: 1S/C9H6F2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4H,1H3
    • InChI Key: HSOUCZHPVUQOOZ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(C(C(=O)OC)=O)=C1)F

Computed Properties

  • Exact Mass: 200.02850037g/mol
  • Monoisotopic Mass: 200.02850037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.4Ų

Methyl 3,4-Difluorobenzoylformate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

Methyl 3,4-Difluorobenzoylformate Pricemore >>

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Additional information on Methyl 3,4-Difluorobenzoylformate

Comprehensive Overview of Methyl 3,4-Difluorobenzoylformate (CAS No. 220239-71-4): Properties, Applications, and Industry Insights

Methyl 3,4-Difluorobenzoylformate (CAS No. 220239-71-4) is a specialized organic compound widely recognized for its role in pharmaceutical and agrochemical synthesis. This ester derivative, featuring a difluorobenzoyl moiety, has garnered significant attention due to its unique chemical properties and versatility in industrial applications. With the growing demand for fluorinated compounds in drug discovery, Methyl 3,4-Difluorobenzoylformate has become a focal point for researchers and manufacturers alike.

The compound's molecular structure, characterized by the presence of two fluorine atoms at the 3,4-positions of the benzene ring, enhances its reactivity and selectivity in cross-coupling reactions. This attribute makes it invaluable for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Recent trends in the pharmaceutical industry, such as the rise of targeted therapies and personalized medicine, have further amplified the demand for high-purity fluorinated intermediates like Methyl 3,4-Difluorobenzoylformate.

In addition to its pharmaceutical applications, Methyl 3,4-Difluorobenzoylformate is also explored in material science, particularly in the synthesis of advanced polymeric materials and liquid crystals. The incorporation of fluorine atoms into these materials often improves their thermal stability, chemical resistance, and optical properties, aligning with the industry's push toward sustainable and high-performance materials. As sustainability becomes a key driver in chemical innovation, the compound's potential in green chemistry processes is under active investigation.

From a synthetic perspective, Methyl 3,4-Difluorobenzoylformate is typically produced via esterification of 3,4-difluorobenzoylformic acid, followed by purification to meet stringent industry standards. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are employed to ensure its purity and consistency, which are critical for downstream applications. Researchers frequently search for synthetic protocols and optimization strategies to enhance the yield and scalability of this compound, reflecting its commercial importance.

The global market for fluorinated compounds is projected to grow steadily, driven by their expanding applications in life sciences and electronics. Methyl 3,4-Difluorobenzoylformate is no exception, with its niche role in heterocyclic chemistry and catalysis attracting academic and industrial interest. Frequently asked questions about this compound include its storage conditions, handling precautions, and compatibility with other reagents, underscoring the need for detailed technical documentation.

In conclusion, Methyl 3,4-Difluorobenzoylformate (CAS No. 220239-71-4) represents a critical building block in modern synthetic chemistry. Its applications span pharmaceuticals, agrochemicals, and advanced materials, making it a compound of enduring relevance. As research continues to uncover new uses for fluorinated intermediates, Methyl 3,4-Difluorobenzoylformate is poised to remain at the forefront of innovation, addressing both current and emerging challenges in chemical synthesis.

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